2-Bromo-3-(4-n-propylphenyl)-1-propene
Overview
Description
2-Bromo-3-(4-n-propylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to a propene chain, which is further substituted with a 4-n-propylphenyl group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-n-propylphenyl)-1-propene typically involves the bromination of a suitable precursor. One common method involves the bromination of 3-(4-n-propylphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a controlled environment to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-n-propylphenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in inert solvents like dichloromethane.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-(4-n-propylphenyl)-1-propanol or 3-(4-n-propylphenyl)-1-propylamine.
Addition: Formation of 2,3-dibromo-3-(4-n-propylphenyl)propane.
Oxidation: Formation of 2,3-epoxy-3-(4-n-propylphenyl)propane.
Reduction: Formation of 3-(4-n-propylphenyl)propane.
Scientific Research Applications
2-Bromo-3-(4-n-propylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-n-propylphenyl)-1-propene depends on its chemical reactivity. The bromine atom and the double bond in the propene chain are key reactive sites. The compound can interact with nucleophiles, electrophiles, and radicals, leading to various chemical transformations. These interactions can affect molecular targets and pathways, influencing the compound’s biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-methylphenyl)-1-propene
- 2-Bromo-3-(4-ethylphenyl)-1-propene
- 2-Bromo-3-(4-isopropylphenyl)-1-propene
Uniqueness
2-Bromo-3-(4-n-propylphenyl)-1-propene is unique due to the presence of the n-propyl group, which imparts distinct steric and electronic effects compared to its analogs. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-propylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-3-4-11-5-7-12(8-6-11)9-10(2)13/h5-8H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXOOGCSPJQTHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273047 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-43-6 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-4-propylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-2-propen-1-yl)-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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